molecular formula C17H35B B1589610 1-Bromo-2-methylhexadecane CAS No. 81367-59-1

1-Bromo-2-methylhexadecane

Cat. No. B1589610
CAS RN: 81367-59-1
M. Wt: 319.4 g/mol
InChI Key: VHNPILDWLZOLCU-UHFFFAOYSA-N
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Description

1-Bromo-2-methylhexadecane is a chemical compound with the molecular formula C17H35Br . It has an average mass of 319.364 Da and a Monoisotopic mass of 318.192200 Da .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methylhexadecane consists of 17 carbon atoms, 35 hydrogen atoms, and 1 bromine atom . It has 14 freely rotating bonds .


Physical And Chemical Properties Analysis

1-Bromo-2-methylhexadecane has a density of 1.0±0.1 g/cm3, a boiling point of 357.2±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 57.9±3.0 kJ/mol, and it has a flash point of 113.1±11.0 °C . The index of refraction is 1.461, and it has a molar refractivity of 88.5±0.3 cm3 . The compound has a polar surface area of 0 Å2, a polarizability of 35.1±0.5 10-24 cm3, a surface tension of 30.4±3.0 dyne/cm, and a molar volume of 322.7±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization of Thermotropic Dendrimers

The synthesis and characterization of thermotropic dendrimers provide significant insights into the applications of bromoalkanes like 1-Bromo-2-methylhexadecane. One such study involved the phase-transfer-catalyzed polyetherification of monomers followed by in situ alkylation with bromoalkanes to create soluble hyperbranched polymers. This process is crucial for developing advanced materials with specific physical properties (Percec, Chu, & Kawasumi, 1994).

Development of Water-Soluble Brush Polymers

In another application, brominated polymers, derived from bromoalkanes, were used as macroinitiators for the polymerization of 2-ethyl-2-oxazoline, resulting in water-soluble brush polymers. These polymers have potential applications in areas like stabilizers in heterophase polymerization and as materials for ionic conducting properties (Yuan et al., 2011).

Host-Guest Self-Assemblies in Nanotechnology

The field of nanotechnology has also utilized bromoalkanes. A study examined the host-guest self-assemblies of molecules like 1-bromohexadecane, exploring how different solvents affect the self-assembly of these systems. This research is crucial for understanding molecular interactions at the nanoscale, which can be applied to create new nanomaterials (Wu et al., 2018).

Exploration in Oxidation Processes

Bromoalkanes like 1-Bromo-2-methylhexadecane are also studied in the context of oxidation processes. Research on the oxidation of similar molecules, such as 2-methylhexadecane, provides insights into the mechanism of oxidation in high molecular weight alkanes. This knowledge is relevant for understanding and improving industrial oxidation processes (Brown & Fish, 1969).

Surfactant Synthesis

The synthesis of surfactants like hexadecyl methyl dihydroxyethyl ammonium bromide using 1-Bromohexadecane demonstrates the use of bromoalkanes in creating compounds with significant industrial applications, such as in cleaning agents, emulsifiers, and dispersants (Zhang, Zheng, Zhou, & Chen, 2014).

Organic-Inorganic Hybrid Materials

Bromoalkanes are instrumental in synthesizing organic-inorganic hybrid mesoporous silica materials. These materials have applications in catalysis, adsorption, and as templates for creating novel nanostructures (Lee, Luo, Yuan, Lin, & Dai, 2004).

Applications in Organic Synthesis

Bromoalkanes are also critical in organic synthesis. For instance, they can be used in radical cyclization processes to form various organic compounds, which are essential in pharmaceuticals and agrochemicals (Esteves, Ferreira, & Medeiros, 2007).

properties

IUPAC Name

1-bromo-2-methylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h17H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNPILDWLZOLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444528
Record name 1-Bromo-2-methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methylhexadecane

CAS RN

81367-59-1
Record name 1-Bromo-2-methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DF Jones, R Howe - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
In a medium containing glucose, the yeast Torulopsis gropengiesseri effects the following transformations: (a) long-chain 1-halogenoalkanes to αω-alkanedioic acids; (b) 1-…
Number of citations: 9 pubs.rsc.org
AK Dixit, V Kumar, N Maloni, M Sarkar… - J Drug Res …, 2019 - researchgate.net
Aim: Present study was intended to investigate the physicochemical parameters, phytochemical constituents, and biochemical studies of the stem bark (STB) and small branches (SBs) …
Number of citations: 1 www.researchgate.net

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